1-Isocyanatobicyclo[1.1.1]pentane
Overview
Description
1-Isocyanatobicyclo[1.1.1]pentane is a unique and intriguing compound within the bicyclo[1.1.1]pentane family. This compound features a highly strained bicyclic structure, which imparts distinct chemical properties and reactivity. The isocyanate functional group attached to the bicyclo[1.1.1]pentane core further enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
1-Isocyanatobicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), which is known to be a high-value bioisostere for 1,4-disubstituted phenyl rings
Mode of Action
The mode of action of 1-Isocyanatobicyclo[11It can be inferred from the properties of bcp that it likely interacts with its targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows it to fit into the active sites of target proteins and exert its effects .
Biochemical Pathways
BCP and its derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 1-Isocyanatobicyclo[11Bcp is known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that this compound may also have favorable ADME (absorption, distribution, metabolism, and excretion) properties .
Result of Action
BCP and its derivatives have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Preparation Methods
The synthesis of 1-Isocyanatobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with isocyanates. One common method includes the photochemical reaction of [1.1.1]propellane with alkyl iodides under light irradiation, which produces bicyclo[1.1.1]pentane iodides . These iodides can then be further functionalized to introduce the isocyanate group. The reaction conditions are generally mild, requiring no catalysts, initiators, or additives .
Industrial production methods for this compound are still under development, but scalable approaches have been reported. For instance, continuous flow processes have been employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-Isocyanatobicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained bicyclic structure and reactive isocyanate group. Some of the common reactions include:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives.
Addition Reactions: The strained bicyclic core can undergo addition reactions with various electrophiles and nucleophiles, leading to the formation of diverse bicyclo[1.1.1]pentane derivatives.
Radical Reactions: Photoredox catalysis has been employed to functionalize bicyclo[1.1.1]pentane derivatives, including this compound, under mild conditions.
Common reagents used in these reactions include alkyl halides, lithium reagents, and various electrophiles. The major products formed from these reactions are typically functionalized bicyclo[1.1.1]pentane derivatives with enhanced chemical properties.
Scientific Research Applications
1-Isocyanatobicyclo[1.1.1]pentane has found applications in several scientific research fields:
Comparison with Similar Compounds
1-Isocyanatobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Halobicyclo[1.1.1]pentanes: These compounds feature halogen substituents and exhibit similar reactivity patterns, but the isocyanate group in this compound offers additional synthetic versatility.
1-Alkylbicyclo[1.1.1]pentanes: These derivatives have alkyl groups and are less reactive than their isocyanate counterparts, making them suitable for different applications.
1-Aminobicyclo[1.1.1]pentanes: These compounds contain amino groups and are used in the synthesis of bioactive molecules, similar to this compound.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core and a reactive isocyanate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-isocyanatobicyclo[1.1.1]pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYRXPGXGIOXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046861-73-7 | |
Record name | 1-isocyanatobicyclo[1.1.1]pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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